molecular formula C9H14O4 B153643 Diethyl trans-1,2-cyclopropanedicarboxylate CAS No. 3999-55-1

Diethyl trans-1,2-cyclopropanedicarboxylate

Cat. No. B153643
CAS RN: 3999-55-1
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-RNFRBKRXSA-N
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Description

Diethyl trans-1,2-cyclopropanedicarboxylate is a chemical compound characterized by a cyclopropane ring substituted with two ester groups at the 1 and 2 positions. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of diethyl trans-1,2-cyclopropanedicarboxylate derivatives can be achieved through a cascade Michael-alkylation reaction using diethyl benzylidenemalonates with chloroacetophenones, promoted by K2CO3. This method allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions and moderate yields . Another synthesis route involves the C-hydrocarbylation of diethyl malonate with 1,2-dichloroethane and potassium carbonate, followed by a reduction process to produce related compounds such as 1,1-cyclopropanedimethanol .

Molecular Structure Analysis

The molecular structure of diethyl trans-1,2-cyclopropanedicarboxylate derivatives has been confirmed by X-ray crystallographic analysis, which provides insight into the relative configurations of the products . The presence of the cyclopropane ring and its substituents significantly influences the stability and reactivity of these molecules.

Chemical Reactions Analysis

Diethyl trans-1,2-cyclopropanedicarboxylate can undergo ring-opening polymerization under anionic conditions, particularly when initiated by metallic sodium. This process is sensitive to contamination by diethyl malonate, which can act as an initiator for the polymerization . Additionally, the compound's structure, with its cyclopropane ring, makes it a potential inhibitor for enzymes like apple 1-aminocyclopropane-1-carboxylic acid oxidase, as seen with structurally similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl trans-1,2-cyclopropanedicarboxylate and its derivatives are influenced by the cyclopropane ring's strain and substituents. For instance, the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, showing that the trans isomer is more stable than the cis isomer by 1.1 kcal/mol . This stability is attributed to the alkyl groups' stabilizing effect, which is comparable to that observed for a carbon-carbon double bond. The polymer derived from the ring-opening polymerization of diethyl trans-1,2-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by various spectroscopic methods, indicating low to moderate molecular weights .

Scientific Research Applications

Chemical Synthesis and Building Blocks

Diethyl trans-1,2-cyclopropanedicarboxylate has been used in chemical synthesis as a building block. Taylor, Campbell, and McAllister (2008) discussed its application in tandem oxidation procedures using MnO2 oxidation and stabilized phosphorane trapping. This method provides a route for synthesizing aldehydes, activated alcohols, and unsaturated carbonyls, indicating its utility in creating complex chemical structures (Taylor, R., Campbell, L., & McAllister, G. D., 2008).

Cyclopropanation Catalysis

Kanai, Nishiguchi, and Matsuda (1983) explored the cyclopropanation of dimethyl fumarate and maleate with gem-dihalides catalyzed by Co(0) or Ni(0) complexes and zinc. Their study highlighted the synthesis of diethyl trans-1,2-cyclopropanedicarboxylate and its variations, demonstrating its role in cyclopropanation reactions (Kanai, H., Nishiguchi, Y., & Matsuda, H., 1983).

Cascade Michael-Alkylation Reactions

Yang, Hua, and Shen (2009) utilized diethyl trans-1,2-cyclopropanedicarboxylate in cascade Michael-alkylation reactions. This method enabled the synthesis of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions, illustrating its versatility in creating substituted cyclopropanes (Yang, G., Hua, Y., & Shen, Y.-L., 2009).

Organometallic Chemistry

In the field of organometallic chemistry, Kagan, Lin, Cohen, and Schwartz (1975) reported the synthesis of (diethyl 1-methylene-trans-2,3-cyclopropanedicarboxylate)iron tetracarbonyl in optically active form. This complex, upon oxidation, retained its optical activity, indicating its potential in stereoselective synthesis and the study of metal-olefin interactions (Kagan, J., Lin, W.-L., Cohen, S. M., & Schwartz, R., 1975).

Ring-Opening Polymerization

Diethyl 1,1-cyclopropanedicarboxylate, closely related to diethyl trans-1,2-cyclopropanedicarboxylate, has been studied for its potential in ring-opening polymerization. Penelle, Clarebout, and Balikdjian (1994) found that it undergoes polymerization under anionic conditions, suggesting its utility in creating polymers with specific properties (Penelle, J., Clarebout, G., & Balikdjian, I., 1994).

properties

IUPAC Name

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471027
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl trans-1,2-cyclopropanedicarboxylate

CAS RN

889461-58-9, 3999-55-1
Record name 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889461-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Kanai, Y Nishiguchi, H Matsuda - Bulletin of the Chemical Society of …, 1983 - journal.csj.jp
The reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane gave diethyl trans-1,2-cyclopropanedicarboxylate in a 67% yield based on the cobalt complex. …
Number of citations: 23 www.journal.csj.jp
B Tao, TL Huang, Q Zhang, L Jackson… - European journal of …, 1999 - Elsevier
Aseries of conformationally restricted analogues of pentamidine in which the flexible central bridge has been replaced by trans-cyclopropyl, phenyl, pyridinyl, piperazinyl or …
Number of citations: 40 www.sciencedirect.com
AT Blomquist, DT Longone - Journal of the American Chemical …, 1959 - ACS Publications
Two diamines, íraŧr-l, 2-bis-(dimethylaminomethyl)-cyclopropane and ZrayJi-2, 3-bis-(dimethylaminomethyl)-l-methylenecyclopropane, desired as precursors for projected syntheses of …
Number of citations: 66 pubs.acs.org
K Ruhland, E Herdtweck - Advanced Synthesis & Catalysis, 2005 - Wiley Online Library
Through ligand exchange reaction of Vaska's complex with a chelating diphosphinite ligand containing a cyclopropyl group, CH activation rather than CC activation of the strained …
Number of citations: 16 onlinelibrary.wiley.com
WS McDonald, CA Verbicky… - The Journal of Organic …, 1997 - ACS Publications
The stereoselective preparation of three stereoisomeric tercyclopropanes and a quinquecyclopropane was investigated. Two of the tercyclopropanes were C 2 -symmetric and were …
Number of citations: 46 pubs.acs.org
Y Liu, ZH Wang, GH Xue, L Chen, LH Yuan… - Chinese Chemical …, 2023 - Elsevier
Dicarboxylic acids have a wide range of applications in the polymer industry to construct valuable materials. Photocatalysis has recently emerged as an efficient and sustainable …
Number of citations: 0 www.sciencedirect.com
H Franzyk, JW Grzeskowiak, DB Tikhonov… - …, 2014 - Wiley Online Library
Philanthotoxin‐433 (PhTX‐433) is a known potent inhibitor of ionotropic glutamate receptors, and analogues have been synthesised to identify more potent and selective antagonists. …
R Coyle, K Fahey, F Aldabbagh - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTT) facilitates the first examples of efficient radical cyclisation with (hetero)aromatic substitution via …
Number of citations: 17 pubs.rsc.org
J Osler - 2014 - etheses.whiterose.ac.uk
Studies towards the total synthesis of pyxidatol CI, isolated from the medicinal mushroom Clavicorona pyxidata, are described herein. Pyxidatol CI is a member of the africanane family …
Number of citations: 4 etheses.whiterose.ac.uk
CK Zercher - 2015 - books.google.com
Continuing the tradition of providing significant and interesting procedures, Organic Syntheses, Collective Volume XII is a compilation of revised editions of Annual Volumes 85 through …
Number of citations: 3 books.google.com

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